molecular formula C22H35N5O4 B565184 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-dodecanoyl-9H-purin-6-amine CAS No. 77378-06-4

9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-dodecanoyl-9H-purin-6-amine

Cat. No.: B565184
CAS No.: 77378-06-4
M. Wt: 433.5 g/mol
InChI Key: SMLBNGQUSUEUEO-GSHUGGBRSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the role or use of the compound in various industries or research .


Synthesis Analysis

This involves understanding the chemical reactions or processes used to synthesize the compound. It may involve multiple steps and different reagents .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray diffraction or spectroscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, etc. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Glycyrrhetinic Acid Derivatives in Anticancer Research

Glycyrrhetinic acids (GAs), with structural features somewhat related to complex organic molecules like the one , have been studied for their anticancer properties. Semisynthetic derivatives of glycyrrhetinic acid have shown promising cytotoxic effects against various cancer cells, highlighting the importance of certain structural features such as the C-3(OH) at ring A and C30-CO2H at ring E. These features make GA an appealing lead scaffold for medicinal chemistry aimed at creating chemical diversity for enhanced cytotoxic effects. The ability of GA to be conjugated with other anticancer molecules to synergistically enhance their cytotoxicity has been noted as particularly significant (Hussain et al., 2021).

Hepatoprotective and Nephroprotective Activities of Chrysin

Chrysin, another biologically important compound, has been highlighted for its hepatoprotective and nephroprotective activities against various drugs and toxic agents. The review of chrysin's biochemical and molecular mechanisms suggests its potential as a potent agent with minimal side effects, which could be relevant when considering the design and application of new compounds with similar biological targets (Pingili et al., 2019).

Biogenic Amines and Food Safety

Research on biogenic amines, particularly in the context of food safety and spoilage, indicates the importance of understanding the biochemical pathways and interactions of amines. Although not directly related to the specified compound, this area of research underlines the significance of studying the effects and transformations of complex amines in biological systems, which could extend to investigating the safety, stability, and potential toxicological profiles of new compounds (Bulushi et al., 2009).

Mechanism of Action

Target of Action

The primary target of N6-Lauroyl Cordycepin is adenosine deaminase . Adenosine deaminase is an enzyme involved in purine metabolism, and its inhibition can lead to increased levels of adenosine and deoxyadenosine, which in turn can have various effects on cellular processes .

Mode of Action

N6-Lauroyl Cordycepin interacts with its target by inhibiting the activity of adenosine deaminase . This inhibition leads to an increase in the levels of adenosine and deoxyadenosine in the cell . Furthermore, cordycepin associates with adenosine receptors to activate the cAMP-PKA-StAR pathway and steroidogenesis in mouse Leydig cells .

Biochemical Pathways

The predominant hypothesis suggests that cordycepin undergoes a biochemical transformation into cordycepin triphosphate (COR-tp) via a phosphorylation pathway . Due to the structural similarity between COR-tp and Adenosine Triphosphate (ATP), the former is frequently misrecognized as ATP, resulting in its incorporation into various biochemical pathways .

Pharmacokinetics

Understanding the pharmacokinetics of cordycepin is crucial for optimizing its clinical efficacy. The absorption, distribution, metabolism, and excretion (ADME) characteristics of cordycepin directly influence its bioavailability and therapeutic levels, impacting its effectiveness in clinical settings .

Result of Action

The molecular and cellular effects of N6-Lauroyl Cordycepin’s action are diverse. It has been shown to inhibit tumour growth by impeding biosynthesis, inducing apoptosis or autophagy, regulating the cell cycle, and curtailing tumour invasion and metastasis . Additionally, it modulates the immune response within the tumour microenvironment .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it may pose. Material Safety Data Sheets (MSDS) are often referred to for this information .

Future Directions

This involves understanding the current state of research involving the compound and identifying potential future research directions .

Biochemical Analysis

Biochemical Properties

N6-Lauroyl Cordycepin is an adenosine deaminase inhibitor . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, it has been found to inhibit the biosynthesis of nucleic acids in cells . This interaction with nucleic acid metabolism can have profound effects on cellular processes.

Cellular Effects

N6-Lauroyl Cordycepin has been found to have significant effects on various types of cells and cellular processes. It directly inhibits tumors not only by impeding biosynthesis, inducing apoptosis or autophagy, regulating the cell cycle, and curtailing tumor invasion and metastasis but also modulates the immune response within the tumor microenvironment . It also consistently represses cell migration and cellular inflammation .

Molecular Mechanism

The molecular mechanism of action of N6-Lauroyl Cordycepin involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to down-regulate the expression of Bcl-2 protein and up-regulate the expression of p53, Bax, Caspase-3, and Caspase-9 proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N6-Lauroyl Cordycepin change over time. It has been found to have a median inhibitory concentration (IC 50) of 135 µM, indicating its potent inhibitory effects on cell survival and proliferation

Dosage Effects in Animal Models

In animal models, the effects of N6-Lauroyl Cordycepin vary with different dosages. For instance, it has been found to exhibit up to 3-fold antibacterial effect against Helicobacter pylori in vivo

Metabolic Pathways

N6-Lauroyl Cordycepin is involved in various metabolic pathways. It has been found to function as an agonist of the AMPK pathway, inhibiting the expression of key enzyme genes in the gluconeogenesis pathway . This interaction with metabolic pathways can have significant effects on metabolic flux or metabolite levels.

Transport and Distribution

N6-Lauroyl Cordycepin is transported and distributed within cells and tissues. The absorption, distribution, metabolism, and excretion (ADME) characteristics of cordycepin directly influence its bioavailability and therapeutic levels

Subcellular Localization

It is speculated that most m 6 A regulatory proteins, including N6-Lauroyl Cordycepin, are located in the nucleus

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-dodecanoyl-9H-purin-6-amine involves the protection of the 9H-purin-6-amine moiety, followed by the coupling of the protected 9H-purin-6-amine with the dodecanoyl chain and the deoxy sugar. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "9H-purin-6-amine", "Dodecanoic acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "2,3,5-Tri-O-benzoyl-D-arabinofuranose", "Trifluoroacetic acid (TFA)", "Triethylamine (TEA)", "Dimethylformamide (DMF)", "Methanol (MeOH)", "Dichloromethane (DCM)" ], "Reaction": [ "Protection of 9H-purin-6-amine with TBDMS chloride in DMF with TEA as base", "Coupling of TBDMS-protected 9H-purin-6-amine with dodecanoic acid using DCC and NHS in DCM", "Deprotection of TBDMS group using TFA in DCM", "Protection of 2,3,5-tri-O-benzoyl-D-arabinofuranose with TBDMS chloride in DMF with TEA as base", "Coupling of TBDMS-protected 2,3,5-tri-O-benzoyl-D-arabinofuranose with the amine group of the dodecanoyl-9H-purin-6-amine using DCC and NHS in DCM", "Deprotection of TBDMS group using TFA in DCM", "Removal of the dodecanoyl-protecting group using methanolic ammonia" ] }

77378-06-4

Molecular Formula

C22H35N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]dodecanamide

InChI

InChI=1S/C22H35N5O4/c1-2-3-4-5-6-7-8-9-10-11-18(30)26-20-19-21(24-14-23-20)27(15-25-19)22-17(29)12-16(13-28)31-22/h14-17,22,28-29H,2-13H2,1H3,(H,23,24,26,30)/t16-,17+,22+/m0/s1

InChI Key

SMLBNGQUSUEUEO-GSHUGGBRSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O

SMILES

CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O

synonyms

3’-Deoxy-N-(1-oxododecyl)adenosine; 

Origin of Product

United States

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